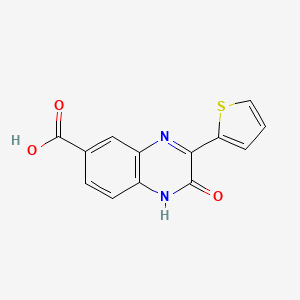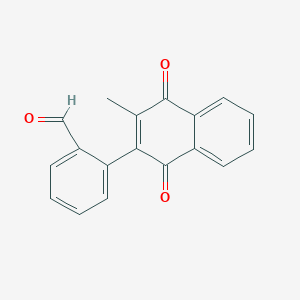
Benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(1,4-dihidro-3-metil-1,4-dioxo-2-naftalenil)benzaldehído es un compuesto orgánico complejo con una estructura única que combina la parte del benzaldehído con un derivado de naftaleno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(1,4-dihidro-3-metil-1,4-dioxo-2-naftalenil)benzaldehído generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de benzaldehído con un derivado de naftaleno en condiciones específicas. La reacción a menudo requiere el uso de catalizadores y temperaturas controladas para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar técnicas de síntesis orgánica a gran escala. Estos métodos a menudo utilizan reactores de flujo continuo y procesos de purificación avanzados para lograr alta eficiencia y escalabilidad. El uso de principios de química verde, como el reciclaje de solventes y la minimización de residuos, también se está volviendo cada vez más importante en la producción industrial de compuestos orgánicos complejos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(1,4-dihidro-3-metil-1,4-dioxo-2-naftalenil)benzaldehído puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes u otras formas reducidas.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila o nucleófila, lo que lleva a una variedad de productos sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los reactivos como los halógenos (Cl₂, Br₂) y los nucleófilos (NH₃, OH⁻) se emplean comúnmente en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes. Las reacciones de sustitución pueden conducir a una amplia gama de compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
El 2-(1,4-dihidro-3-metil-1,4-dioxo-2-naftalenil)benzaldehído tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran interacciones enzimáticas y vías metabólicas.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo por el cual el 2-(1,4-dihidro-3-metil-1,4-dioxo-2-naftalenil)benzaldehído ejerce sus efectos implica interacciones con varios objetivos moleculares. Estos pueden incluir enzimas, receptores y otras proteínas que desempeñan un papel en los procesos biológicos. La estructura del compuesto le permite participar en reacciones químicas específicas, influyendo en vías como la oxidación-reducción y la transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
Benzaldehído: Un aldehído aromático más simple con reactividad similar pero sin la parte de naftaleno.
Derivados de naftaleno: Compuestos como el 1-naftaldehído y el 2-naftaldehído comparten similitudes estructurales pero difieren en sus grupos funcionales.
Singularidad
El 2-(1,4-dihidro-3-metil-1,4-dioxo-2-naftalenil)benzaldehído es único debido a su combinación de estructuras de benzaldehído y naftaleno. Esta doble funcionalidad le permite participar en una gama más amplia de reacciones químicas y aplicaciones en comparación con compuestos más simples.
Propiedades
Número CAS |
827347-03-5 |
|---|---|
Fórmula molecular |
C18H12O3 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
2-(3-methyl-1,4-dioxonaphthalen-2-yl)benzaldehyde |
InChI |
InChI=1S/C18H12O3/c1-11-16(13-7-3-2-6-12(13)10-19)18(21)15-9-5-4-8-14(15)17(11)20/h2-10H,1H3 |
Clave InChI |
KPVPSSZXFCFYQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



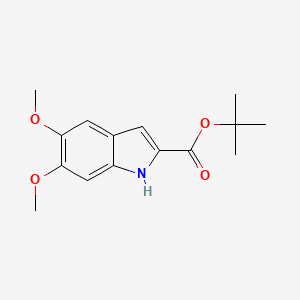

![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine](/img/structure/B11845634.png)
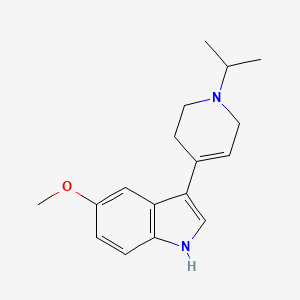
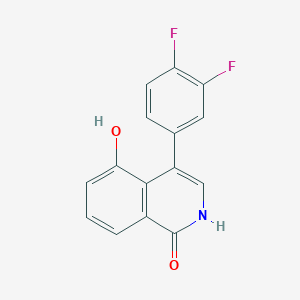
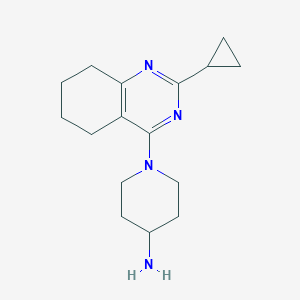




![6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11845686.png)
